molecular formula C46H90N2O10P B3044031 CID 131876036 CAS No. 216491-65-5

CID 131876036

Cat. No.: B3044031
CAS No.: 216491-65-5
M. Wt: 862.2 g/mol
InChI Key: RQHJHXIKLYLXQS-BKVZMYJLSA-N
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Description

Avanti’s nitroxide spin product listing is a group of compounds designed to act as membrane probes. A variety of positions down the hydrophobic chain are labeled with the nitroxide functional groups to allow probing the membrane at various depths. These compounds have been synthesized from 1-palmitoyl-2-hydroxy-sn-glycerol-3-phosphocholine with the product being purified by column chromatography. Various n-doxyl phosphocholines have been recently used as biophysical tools to elucidate membrane trafficking with phosphatidylinositol transfer proteins [Smirnova et al, 2007] and as fluorescent quenchers in lipid bilayer structural studies [Kondo et al, 2008].
Phosphatidylcholine (PC) is a strong bilayer-forming lipid. It the most common phospholipid in mammalian membranes. It is also an important component of the mucosal layer of the colon.
Avanti′ s nitroxide spin product listing is a group of compounds designed to act as membrane probes. A variety of positions down the hydrophobic chain are labeled with the nitroxide functional groups to allow probing the membrane at various depths. These compounds have been synthesized from 1-palmitoyl-2-hydroxy-sn-glycerol-3-phosphocholine with the product being purified by column chromatography. Various n-doxyl phosphocholines have been recently used as biophysical tools to elucidate membrane trafficking with phosphatidylinositol transfer proteins and as fluorescent quenchers in lipid bilayer structural studies.
1-palmitoyl-2-stearoyl-(16-doxyl)-sn-glycero-3-phosphocholine (16:0-16 Doxyl PC) is a spin labelled phospholipid.
Avanti′ s nitroxide spin product listing is a group of compounds designed to act as membrane probes. A variety of positions down the hydrophobic chain are labeled with the nitroxide functional groups to allow probing the membrane at various depths. These compounds have been synthesized from 1-palmitoyl-2-hydroxy-sn-glycerol-3-phosphocholine with the product being purified by column chromatography. Various n-doxyl phosphocholines have been recently used as biophysical tools to elucidate membrane trafficking with phosphatidylinositol transfer proteins and as fluorescent quenchers in lipid bilayer structural studies.

Scientific Research Applications

Subheading Gene Regulation via Chemically Induced Dimerization

Engineered proteolysis-targeting chimera-based scalable chemically induced dimerization (PROTAC-CID) platforms were developed for inducible gene regulation and gene editing. These platforms offer fine-tuning of gene expression and multiplex biological signals with different logic gating operations. The PROTAC-CID system, coupled with genetic circuits, enables digitally inducible expression of DNA recombinases and editors for transient genome manipulation and has applications for inducible and reversible gene activation in vivo (Ma et al., 2023).

COMBINES-CID for Engineering Specific Protein Dimerization Systems

Subheading Engineering Highly Specific Protein Dimerization Systems

The COMBINES-CID method was developed for engineering highly specific chemically induced protein dimerization (CID) systems applicable to different ligands. It utilizes nanobody-based heterodimerization systems induced by specific ligands with high selectivity. This innovative method is applied to sensitive assays, like sandwich ELISA-like assays, for small molecule detection in body fluids (Kang et al., 2019).

DNA-Mediated Chemically Induced Dimerization (D-CID) for Cell Behavior Control

Subheading Non-Genetic Approach for Small-Molecule-Controlled Receptor Activation

D-CID offers a non-genetic approach for controlling cell signal transduction and cell behavior through small-molecule regulation. This method uses a programmable DNA nanodevice for activating c-Met signaling upon various small-molecular or ionic cues, demonstrating versatility in inducing signaling and manipulating behaviors of multiple cell populations in a selective and programmable fashion (Li et al., 2018).

CID in Studying Protein Localization and Signaling Networks

Subheading Spatiotemporal Control of Protein-Protein Interactions in Cells

Chemically induced dimerization (CID) offers spatiotemporal control of protein-protein interactions and protein localization in living cells. CID has been crucial in studying cellular events, particularly in cell signaling networks. The reversible control of protein localization using CID enhances the understanding of dynamic biological processes on subcellular levels (Aonbangkhen et al., 2018).

Properties

InChI

InChI=1S/C46H90N2O10P/c1-8-10-11-12-13-14-15-16-19-22-25-28-31-34-43(49)54-39-42(40-57-59(52,53)56-38-37-48(5,6)7)58-44(50)35-32-29-26-23-20-17-18-21-24-27-30-33-36-46(9-2)47(51)45(3,4)41-55-46/h42H,8-41H2,1-7H3/t42-,46?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHJHXIKLYLXQS-BKVZMYJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC1(N(C(CO1)(C)C)[O])CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H90N2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

862.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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